2,4,6-Trichloroborazine

Description

Properties

IUPAC Name |

2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXPQKHXJCOFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Cl3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239371 | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-18-6 | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trichloroborazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloroborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloroborazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trichloroborazine

Abstract

2,4,6-Trichloroborazine (B₃Cl₃H₃N₃), an inorganic analogue of benzene, stands as a pivotal precursor in the synthesis of advanced materials, most notably hexagonal boron nitride (h-BN) and a diverse array of borazine derivatives.[1][2] Its highly reactive nature, stemming from the electrophilic boron centers and labile B-Cl bonds, makes it a versatile building block in materials science and chemical synthesis.[1] This guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichloroborazine, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of its structural and spectroscopic properties. The content herein is designed to equip researchers with the requisite knowledge to confidently and safely handle and utilize this important compound.

Introduction: The Significance of 2,4,6-Trichloroborazine

Borazine, often termed "inorganic benzene," possesses a unique B-N isoelectronic structure that imparts high thermal and chemical stability.[3] Among its derivatives, 2,4,6-trichloroborazine is of particular interest due to its utility as a monomer for the production of high-performance boron nitride fibers and other ceramic materials through the polymer-derived ceramics (PDCs) route.[1][4] Furthermore, it serves as a key starting material for the synthesis of substituted borazines via nucleophilic substitution reactions, opening avenues for novel materials with tailored electronic and physical properties.[1]

The inherent reactivity of 2,4,6-trichloroborazine, particularly its sensitivity to moisture, necessitates careful handling and robust synthetic and characterization protocols.[1][4] This guide aims to provide such a framework, grounded in established scientific principles and field-proven methodologies.

Synthesis of 2,4,6-Trichloroborazine: A Comparative Analysis of Methodologies

The primary route to 2,4,6-trichloroborazine involves the condensation reaction between a boron trichloride source and an ammonium salt.[1] Several refinements of this core reaction have been developed to enhance yield, safety, and ease of execution.

The Classical Approach: Boron Trichloride Gas and Ammonium Chloride

The traditional synthesis involves the reaction of gaseous boron trichloride with solid ammonium chloride in a high-boiling solvent such as chlorobenzene at temperatures typically ranging from 110-130 °C.[5]

Reaction: 3 BCl₃(g) + 3 NH₄Cl(s) → B₃Cl₃H₃N₃(s) + 9 HCl(g)[1]

While effective, this method presents several challenges:

-

Handling of Gaseous BCl₃: Boron trichloride is a corrosive and toxic gas, requiring specialized equipment like low-temperature condensers to manage its delivery and prevent loss.[5]

-

Thermal Decomposition: The elevated reaction temperatures can lead to thermal decomposition of the product, unwanted polymerizations, and the formation of undesirable byproducts.[4][5]

A More Facile Method: BCl₃ Solution in a Non-Polar Solvent

A significant improvement involves the use of a commercially available solution of boron trichloride in a non-polar solvent like n-hexane.[5] This approach mitigates the hazards associated with handling gaseous BCl₃ and allows for a more controlled reaction.[5]

Causality Behind the Improvement:

-

Enhanced Safety and Convenience: Eliminates the need for complex gas-handling apparatus.[5]

-

Controlled Reactant Delivery: The gradual addition of the BCl₃ solution allows for better temperature management and a more controlled reaction rate.

-

Reduced Thermal Stress: The reaction can be conducted at a lower reflux temperature (e.g., 86 °C in n-hexane), which minimizes thermal decomposition of the 2,4,6-trichloroborazine product and reduces the formation of polymeric byproducts.[5]

Experimental Protocol: Synthesis of 2,4,6-Trichloroborazine using BCl₃ Solution

This protocol is a self-validating system, where successful execution will yield a product with the characteristic spectroscopic and physical properties outlined in the "Characterization" section.

Materials:

-

Boron trichloride solution (1M in n-hexane)

-

Ammonium chloride (anhydrous, finely powdered)

-

Toluene (anhydrous)

-

n-Hexane (anhydrous)

-

Schlenk line and glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 2,4,6-trichloroborazine.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere, a Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with finely powdered, anhydrous ammonium chloride.

-

Solvent Addition: Anhydrous toluene is added to create a slurry.

-

Reactant Addition: The flask is cooled to 0 °C in an ice bath. The boron trichloride solution in n-hexane is added dropwise to the stirred slurry over a period of 1-2 hours.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Isolation: The reaction mixture is cooled to room temperature, and the solid precipitate (unreacted NH₄Cl and product) is isolated by filtration under an inert atmosphere.

-

Purification: The crude product is purified by vacuum sublimation, yielding colorless, needle-like crystals.[4][6]

The Boron Trichloride-Dimethylsulfide Complex Method

An alternative approach utilizes the less volatile and easier-to-handle boron trichloride-dimethylsulfide complex ((CH₃)₂S·BCl₃).[1][4]

Reaction: 3 (CH₃)₂S·BCl₃ + 3 NH₄Cl → B₃Cl₃H₃N₃ + 3 (CH₃)₂S + 9 HCl[1]

Rationale for this Method:

-

Controlled BCl₃ Release: The dimethylsulfide complex undergoes de-complexation at the reaction temperature, slowly releasing BCl₃ to react with the ammonium chloride.[1] This controlled release minimizes the loss of BCl₃ through volatilization and improves the overall yield.[1]

-

Improved Safety: The solid, air-stable complex is significantly easier and safer to handle than gaseous or solutions of BCl₃.

Characterization of 2,4,6-Trichloroborazine: A Spectroscopic and Structural Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4,6-trichloroborazine.

Spectroscopic Characterization

| Technique | Expected Observations | Interpretation |

| ¹H NMR | A single, broad resonance at room temperature. At elevated temperatures (e.g., 100 °C), this peak sharpens and resolves into a 1:1:1 triplet.[5] | The broadness at room temperature is due to the quadrupolar relaxation of the ¹⁴N nucleus. At higher temperatures, increased molecular tumbling averages the quadrupole moment, allowing for the observation of ¹J(¹⁴N-¹H) coupling.[5] |

| ¹¹B NMR | A single resonance. | Confirms the presence of a single, symmetric boron environment. |

| ¹⁴N NMR | A broad signal at approximately -271.3 ppm.[5] | Characteristic of the nitrogen environment in the borazine ring.[5] |

| FTIR | Strong absorptions corresponding to B-N, N-H, and B-Cl stretching and bending vibrations. | Provides a fingerprint of the molecule's functional groups. |

Structural Characterization

Direct crystallographic data for unsubstituted 2,4,6-trichloroborazine is limited in readily available literature; however, extensive studies on its derivatives, such as 2,4,6-trichloro-1,3,5-trimethylborazine, provide valuable insights into its expected structure.[7][8]

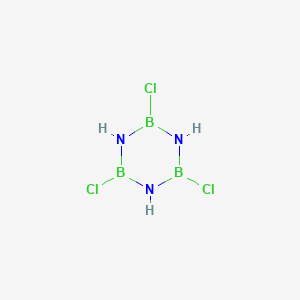

Molecular Structure Diagram:

Caption: Molecular structure of 2,4,6-trichloroborazine.

Key Structural Features (based on derivatives):

-

Planar B₃N₃ Ring: The central borazine ring is expected to be essentially planar.[8]

-

Bond Lengths: The B-N bond lengths are anticipated to be intermediate between a single and double bond, typically in the range of 1.42-1.45 Å, indicating some degree of π-delocalization.[7][8]

-

Bond Angles: The internal ring angles (N-B-N and B-N-B) are expected to be close to 120°, consistent with sp² hybridization, though with slight deviations due to the different electronegativities of boron and nitrogen.[7][8]

-

Symmetry: The molecule possesses an approximate D₃ₕ point group symmetry.[7]

| Structural Parameter | Expected Value (from derivatives) | Reference |

| B-N Bond Length | 1.428 - 1.449 Å | [7][8] |

| N-B-N Bond Angle | 120.7 - 121.8° | [7][8] |

| B-N-B Bond Angle | 118.4 - 119.4° | [7][8] |

| Ring Conformation | Planar | [7][8] |

Physical Properties and Safety Considerations

-

Appearance: Colorless, crystalline solid.[4]

-

Melting Point: Approximately 84 °C.[4]

-

Solubility: Soluble in anhydrous organic solvents like benzene, carbon tetrachloride, and ether.[4]

-

Reactivity: Reacts vigorously with water and alcohols.[4] It is sensitive to moisture and should be handled under an inert atmosphere. Hydrolysis leads to the decomposition of the ring structure, forming boric acid, and ammonium and chloride ions.[4]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

2,4,6-Trichloroborazine is a cornerstone precursor for the synthesis of advanced boron nitride materials and a versatile platform for the development of novel borazine derivatives. The synthetic methodologies have evolved to offer safer and more efficient routes to this valuable compound. A thorough understanding of its characterization is paramount for ensuring the quality and reliability of subsequent research and applications. As the demand for high-performance materials in electronics, aerospace, and other high-tech fields continues to grow, the importance of robust and well-documented protocols for the synthesis and characterization of 2,4,6-trichloroborazine will undoubtedly increase.

References

-

2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

- Han, W., Zhang, C., & Chen, X. (2012). Theoretical Exploration on the Characterization of B-Trichloroborazine and Its Derivatives. Chemical Engineering Transactions, 26, 751-756.

-

Structure of B-trichloroborazine. | Download Scientific Diagram. (n.d.). Retrieved January 22, 2026, from [Link]

-

A facile synthesis of 2,4,6-trichloroborazine from boron trichloride–dimethylsulfide complex and ammonium chloride | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,4,6-Trichloroborazine. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Borazine, 2,4,6-trichloro-1,3,5-trimethyl-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

2,4,6-Trichloroborazine. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2019). Molbank, 2019(2), M1065. [Link]

-

Weinmann, M., Nuss, J., & Jansen, M. (2007). 2,4,6-Trichloro-1,3,5-trimethylborazine. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4235. [Link]

-

Contribution to the Chemistry of Boron. Part 241. Improved Synthesis of 2,4,6-Trichloroborazine. (n.d.). Retrieved January 22, 2026, from [Link]

-

A simple method for the preparation of 2,4,6-trichloroborazine and evaluation of 1H-NMR spectra. (2021, May 29). R Discovery. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2,4,6-Trichloroborazine (933-18-6)|B3Cl3H3N3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. aidic.it [aidic.it]

- 7. Buy 2,4,6-Trichloroborazine | 933-18-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early studies and discovery of 2,4,6-Trichloroborazine

An In-depth Technical Guide to the Early Studies and Discovery of 2,4,6-Trichloroborazine

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the foundational studies of 2,4,6-trichloroborazine. This remarkable inorganic compound, often dubbed an "inorganic benzene" analogue, has a rich history that paved the way for significant advancements in materials science, particularly in the development of boron nitride ceramics.[1][2] This guide is designed for researchers, scientists, and professionals in drug development who appreciate that a deep understanding of a molecule's origins—its discovery, synthesis, and early characterization—is paramount to unlocking its full potential in modern applications. We will not merely list facts but delve into the causality behind the experimental choices of the pioneers in this field, offering insights that remain relevant today.

The Genesis of Borazine Chemistry: A Prelude to Halogenation

The story of 2,4,6-trichloroborazine is intrinsically linked to its parent compound, borazine (B₃N₃H₆). First synthesized in 1926 by Alfred Stock and Erich Pohland, borazine's striking structural and electronic resemblance to benzene immediately captured the scientific imagination.[3] Their pioneering work, which involved the reaction of diborane with ammonia, laid the groundwork for an entirely new field of inorganic heterocyclic chemistry.[3][4] The isoelectronic and isostructural nature of borazine with benzene suggested the possibility of a rich derivative chemistry, analogous to aromatic organic compounds.[4] This naturally led to investigations into halogenated borazines, with the vision of using them as versatile synthetic intermediates.

The Landmark Synthesis of 2,4,6-Trichloroborazine

The first definitive synthesis and characterization of 2,4,6-trichloroborazine (also referred to as B-trichloroborazole in early literature) was reported in a seminal 1955 paper by C.A. Brown and A.W. Laubengayer.[2][5] Their work provided the first reliable methods for producing this highly reactive compound and offered the initial glimpses into its chemical behavior.

Causality in Experimental Design: Overcoming Early Challenges

The primary challenge in synthesizing the borazine ring is controlling the condensation reaction between a boron source and an amine source. The direct reaction of boron trichloride (BCl₃) with ammonia (NH₃) was found to be difficult to control, often leading to mixtures of products rather than the desired cyclic compound.[3] Brown and Laubengayer's key insight was to use ammonium chloride (NH₄Cl) as the nitrogen source, which reacts with BCl₃ at elevated temperatures to form the borazine ring and hydrogen chloride (HCl).[3][5] This approach provided a more controlled release of ammonia's synthetic equivalent.

The choice of reaction conditions was critical. They established that the reaction between BCl₃ and NH₄Cl proceeds at a meaningful rate only at temperatures above 110°C.[3] However, they also observed that 2,4,6-trichloroborazine itself begins to undergo slow, irreversible thermal decomposition at temperatures above 100°C, leading to the formation of non-volatile solids and the evolution of HCl.[1][2][5] This narrow therapeutic window—needing high temperatures for formation but facing decomposition at those same temperatures—explains the modest yields of the early methods and the drive for later refinements.

The Chlorobenzene Reflux Method: A Foundational Protocol

The most widely recognized of Brown and Laubengayer's early methods involves the use of a high-boiling, inert solvent to maintain the reaction temperature and facilitate the interaction between the solid ammonium chloride and gaseous boron trichloride.

Experimental Protocol: Synthesis of 2,4,6-Trichloroborazine (Adapted from Brown and Laubengayer, 1955)

-

Objective: To synthesize 2,4,6-trichloroborazine from boron trichloride and ammonium chloride in a refluxing solvent.

-

Reactants & Equipment:

-

Anhydrous ammonium chloride (NH₄Cl)

-

Anhydrous chlorobenzene (C₆H₅Cl)

-

Boron trichloride (BCl₃) gas

-

Dry nitrogen (N₂) gas

-

Three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer.

-

Heating mantle

-

Apparatus for vacuum sublimation

-

-

Procedure:

-

A slurry of anhydrous ammonium chloride in anhydrous chlorobenzene is placed in the reaction flask.

-

The apparatus is thoroughly flushed with dry nitrogen to ensure an inert atmosphere, a crucial step given the moisture sensitivity of both the reactant BCl₃ and the product.[1]

-

The mixture is heated to the reflux temperature of chlorobenzene (approximately 130°C).[3]

-

A stream of boron trichloride gas, diluted in dry nitrogen, is bubbled through the refluxing slurry over a period of several hours.

-

The reaction produces 2,4,6-trichloroborazine, which remains in solution, and hydrogen chloride gas, which evolves. The overall reaction is: 3 BCl₃ + 3 NH₄Cl → Cl₃B₃N₃H₃ + 9 HCl[6]

-

After the reaction period, the mixture is cooled, and the unreacted ammonium chloride is removed by filtration in the absence of moisture.

-

The chlorobenzene solvent is removed from the filtrate, likely by distillation.

-

The crude solid residue is then purified by vacuum sublimation to yield colorless crystals of 2,4,6-trichloroborazine.[3]

-

The following diagram illustrates the workflow for this foundational synthesis method.

Caption: Workflow for the 1955 Brown & Laubengayer synthesis.

Early Characterization and Structural Insights

With a pure sample in hand, early researchers faced the challenge of confirming its molecular formula and structure using the analytical tools of the era.

Physical Properties and Molecular Formula Determination

Brown and Laubengayer reported that 2,4,6-trichloroborazine is a colorless, crystalline solid with a melting point of 84°C that sublimes readily.[5] Crucially, they performed cryoscopic measurements in benzene solutions and vapor density measurements.[5] Both methods independently confirmed the molecular formula to be (BClNH)₃, or B₃Cl₃N₃H₃, providing strong evidence for the cyclic trimer structure.[1]

| Property | Reported Value (Early Studies) | Source |

| Melting Point | 84°C | Brown & Laubengayer, 1955[5] |

| Appearance | Colorless crystals | Brown & Laubengayer, 1955[5] |

| Molecular Weight | 183.84 g/mol | (Calculated)[2] |

| Heat of Sublimation | 17 kcal/mol (71.1 kJ/mol) | Brown & Laubengayer, 1955[5][7] |

| Heat of Vaporization | 12.3 kcal/mol (47.8 kJ/mol) | Brown & Laubengayer, 1955[5][7] |

Spectroscopic and Structural Analysis

While X-ray crystallography on the parent 2,4,6-trichloroborazine was not reported in the earliest studies, the planar, hexagonal structure analogous to benzene was inferred from its properties and the established structure of borazine.[4] Later crystallographic studies on derivatives, such as 2,4,6-trichloro-1,3,5-trimethylborazine, have confirmed this core structure.[8] These studies show an essentially planar B₃N₃ ring with B-N bond lengths intermediate between single and double bonds, indicative of partial π-delocalization.[8]

The structure of 2,4,6-trichloroborazine can be visualized as follows:

Caption: Molecular structure of 2,4,6-Trichloroborazine.

Early infrared (IR) spectroscopy would have been a key tool. The NIST Chemistry WebBook references an early IR spectrum of 2,4,6-trichloroborazine from the Coblentz Society collection, which would have been used to identify characteristic vibrational modes, such as the N-H and B-Cl stretches and the B-N ring vibrations, providing further evidence for the proposed structure.[9]

Early Investigations into Chemical Reactivity

The presence of highly polar B-Cl bonds makes 2,4,6-trichloroborazine a versatile and highly reactive intermediate, a fact that was immediately apparent from its discovery.

Hydrolytic Instability

One of the first and most defining chemical properties reported by Brown and Laubengayer was the compound's vigorous reaction with water and alcohols.[5] This hydrolysis leads to the complete rupture of the borazine ring, forming boric acid, ammonium ions, and chloride ions.[1][5] This reactivity stands in stark contrast to the stability of its organic analogue, hexachlorobenzene, and highlights the polar nature of the B-N and B-Cl bonds. The electrophilic boron atoms are highly susceptible to nucleophilic attack by water.

A Gateway to Borazine Derivatives

The true synthetic utility of 2,4,6-trichloroborazine lies in the reactivity of its B-Cl bonds towards nucleophilic substitution.[1] Early studies recognized that the chlorine atoms could be displaced by a variety of nucleophiles, opening the door to a wide range of substituted borazines. This reactivity makes it a cornerstone precursor for creating new borazine-based molecules and, subsequently, advanced materials. For example, the reduction of the B-Cl bonds to B-H bonds using a reducing agent like sodium borohydride (NaBH₄) provides an alternative and often more convenient route to the parent borazine.[6]

2 Cl₃B₃N₃H₃ + 6 NaBH₄ → 2 B₃N₃H₆ + 3 B₂H₆ + 6 NaCl[6]

This foundational understanding of its reactivity positioned 2,4,6-trichloroborazine as a critical building block for the then-nascent field of inorganic polymers and ceramics.

Conclusion: A Legacy of Discovery

The early studies on 2,4,6-trichloroborazine, spearheaded by the meticulous work of Brown and Laubengayer, were more than just the discovery of a new molecule. They established the fundamental principles for its synthesis, elucidated its core structural and chemical properties, and demonstrated its potential as a versatile synthetic intermediate. The challenges they faced—handling reactive gases, managing thermal decomposition, and purifying a sensitive product—underscore the experimental rigor that has always been at the heart of inorganic chemistry. For scientists today, this story is a powerful reminder of how foundational research lays the critical groundwork for the advanced materials that shape our modern technological landscape.

References

-

Brown, C. A., & Laubengayer, A. W. (1955). B-Trichloroborazole. Journal of the American Chemical Society, 77(14), 3699–3700. [Link]

- US Patent 4,676,962, "Preparation of B-trichloroborazine," issued June 30, 1987.

-

GeeksforGeeks. (2024). Borazine. [Link]

-

NASA Technical Reports Server. Preparation of B-trichloroborazine. [Link]

-

NIST Chemistry WebBook. 2,4,6-Trichloroborazine. [Link]

-

PubChem. 2,4,6-Trichloroborazine. [Link]

-

NIST Chemistry WebBook. 2,4,6-Trichloroborazine IR Spectrum. [Link]

- Google Patents. CN101607715B - A kind of synthetic method of trichloroborazine.

-

The Italian Association of Chemical Engineering. Theoretical Exploration on the Characterization of B-Trichloroborazine and Its Derivatives. [Link]

-

ResearchGate. A facile synthesis of 2,4,6-trichloroborazine from boron trichloride–dimethylsulfide complex and ammonium chloride. [Link]

-

ResearchGate. Synthesis and characterization of 2,4,6-tris{[bis(isopropylamino)boryl]isopropylamino}borazine. [Link]

-

R Discovery. A simple method for the preparation of 2,4,6-trichloroborazine and evaluation of 1H-NMR spectra. [Link]

-

ResearchGate. 2,4,6-Trichloro-1,3,5-trimethylborazine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4,6-Trichloroborazine (933-18-6)|B3Cl3H3N3 [benchchem.com]

- 3. US4676962A - Preparation of B-trichloroborazine - Google Patents [patents.google.com]

- 4. kccollege.ac.in [kccollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4,6-Trichloroborazine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,4,6-Trichloroborazine [webbook.nist.gov]

A Technical Guide to 2,4,6-Trichloroborazine: The Archetypal "Inorganic Benzene"

Abstract

Borazine (B₃N₃H₆), often dubbed "inorganic benzene," has long intrigued the scientific community due to its structural and electronic resemblance to benzene (C₆H₆).[1][2] This guide delves into a pivotal derivative, 2,4,6-trichloroborazine (B₃Cl₃H₃N₃), a compound that serves as a versatile precursor in materials science and a model system for understanding the fundamental differences in reactivity between aromatic organic and inorganic ring systems. We will explore its synthesis, structural properties, characteristic reactions, and its primary application as a molecular building block for advanced boron nitride materials. This document is intended for researchers and professionals in chemistry and materials science, providing both foundational knowledge and practical, field-proven insights.

The "Inorganic Benzene" Concept: A Tale of Two Rings

The analogy between borazine and benzene stems from their isoelectronic and isostructural nature; they both feature a planar, six-membered ring and possess the same number of valence electrons.[3][4] However, this comparison, while useful, is not rigorously absolute. The fundamental distinction lies in the composition of the ring: benzene's ring consists of six identical carbon atoms, whereas borazine's is composed of alternating, and more polar, boron and nitrogen atoms.[3][5]

This compositional difference has profound implications for their chemical properties:

-

Aromaticity: While borazine exhibits π-electron delocalization, its aromaticity is considered significantly weaker than that of benzene.[1][6] The difference in electronegativity between boron (2.04) and nitrogen (3.04) leads to a more localized electron density around the nitrogen atoms, impeding perfect delocalization.[6][7]

-

Reactivity: Borazine is substantially more reactive than benzene.[4][6] The polarity of the B-N bonds makes it susceptible to addition reactions, a pathway not typically observed for benzene, which favors substitution.[1][4] 2,4,6-Trichloroborazine (TCB) amplifies this reactivity, with the highly electrophilic boron centers and labile B-Cl bonds making it a prime target for nucleophilic attack.[8]

Table 1: Comparative Properties of Benzene, Borazine, and 2,4,6-Trichloroborazine

| Property | Benzene | Borazine | 2,4,6-Trichloroborazine |

| Formula | C₆H₆ | B₃H₆N₃ | B₃Cl₃H₃N₃ |

| Molar Mass ( g/mol ) | 78.11 | 80.50[2] | 183.84[8] |

| Ring Composition | 6 x Carbon | 3 x Boron, 3 x Nitrogen | 3 x Boron, 3 x Nitrogen |

| Bonding | Nonpolar C-C bonds | Polar B-N bonds | Highly polar B-N and B-Cl bonds |

| Aromaticity | Highly Aromatic[1] | Partially Aromatic[1][7] | Weakly Aromatic |

| Typical Reactivity | Electrophilic Substitution[1] | Addition, Hydrolysis[1][9] | Nucleophilic Substitution[8] |

Synthesis of 2,4,6-Trichloroborazine (TCB)

The synthesis of TCB is a critical process, as its purity directly impacts its utility as a precursor. Historically, methods involved the high-temperature reaction of gaseous boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in a high-boiling solvent like chlorobenzene at 110-130 °C.[8][10]

Causality Behind Methodological Evolution: These high-temperature conditions present significant challenges. TCB begins to undergo irreversible thermal decomposition above 100 °C, leading to the formation of unwanted non-volatile solids and reducing the final yield.[8][10] To circumvent this, modern protocols have been developed that offer superior control, safety, and yield. One such improved method utilizes a BCl₃ solution in a lower-boiling solvent, while another employs a stabilized BCl₃ complex.[10][11]

Diagram 1: General Synthesis Pathway for 2,4,6-Trichloroborazine

A flowchart illustrating the reaction of boron and nitrogen sources to yield TCB.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The electron-deficient boron centers make TCB highly susceptible to nucleophilic substitution reactions. [8]This reactivity is the cornerstone of its utility, allowing for the systematic modification of the borazine ring to create a vast array of derivatives. [8]

-

Aminolysis: TCB readily reacts with primary or secondary amines to replace the chlorine atoms with amino groups, forming alkylaminoborazines. [7][8]This reaction is a key step in producing polyborazine precursors for boron nitride fibers. [11]* Reduction: The B-Cl bonds can be converted to B-H bonds through reduction, typically using a hydride reagent like sodium borohydride (NaBH₄). [7]This reaction is a standard method for producing the parent borazine from its chlorinated derivative. [2][7]* Hydrolysis: Like many boron halides, TCB is sensitive to moisture and hydrolyzes in the presence of water. [8][9]This reaction breaks down the ring structure to form boric acid, ammonia, and hydrogen chloride.

Diagram 3: Key Reaction Pathways of 2,4,6-Trichloroborazine

A diagram showing TCB reacting with various nucleophiles.

Spectroscopic Characterization

Advanced spectroscopic techniques are essential for confirming the structure and purity of TCB.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for characterizing TCB. [10] * ¹H-NMR: The proton NMR spectrum shows a resonance for the N-H protons. At room temperature, this peak is often broad due to the quadrupolar effect of the adjacent ¹⁴N nucleus. However, upon heating to 100 °C, the peak sharpens and resolves into a clear triplet, confirming the coupling to the nitrogen atom. [10] * ¹¹B-NMR: Boron-11 NMR provides a distinct signal characteristic of the three-coordinate boron atoms in the borazine ring.

-

¹⁴N-NMR: The nitrogen-14 NMR spectrum displays a broad signal, which has been reported at δ = –271.3 ppm. [10]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of TCB will show characteristic absorption bands for N-H and B-N stretching vibrations.

-

Table 2: Selected Spectroscopic Data for 2,4,6-Trichloroborazine

| Technique | Nucleus | Chemical Shift (δ) / Feature | Reference |

| NMR | ¹H | Broad peak at room temp; splits into a triplet at 100 °C | [10] |

| NMR | ¹⁴N | Broad signal at ~ -271.3 ppm | [10] |

| IR | - | Characteristic N-H and B-N stretching bands | [12] |

Applications in Advanced Materials Science

The principal application of TCB is as a high-fidelity molecular precursor for the synthesis of hexagonal boron nitride (h-BN). [8]h-BN is a high-performance ceramic with exceptional thermal stability, high mechanical strength, and excellent electrical insulation properties, making it valuable for aerospace, electronics, and energy applications. [7][11] TCB is utilized in two primary manufacturing routes:

-

Chemical Vapor Deposition (CVD): In this process, TCB is vaporized and then decomposed at high temperatures to deposit ultra-thin films of high-purity h-BN onto a substrate. [8]2. Polymer-Derived Ceramics (PDCs): TCB is first reacted with amines (aminolysis) to form a polyborazine polymer. [8][11]This polymer can then be shaped (e.g., spun into fibers) and pyrolyzed at high temperatures to convert it into a dense, shaped h-BN ceramic object. [8][11]

Diagram 4: Workflow for h-BN Synthesis from TCB

A flowchart showing the two main pathways from TCB to h-BN.

Conclusion and Future Outlook

2,4,6-Trichloroborazine is more than just a chemical curiosity; it is a foundational building block in inorganic and materials chemistry. Its status as an "inorganic benzene" analogue provides a rich platform for studying fundamental principles of bonding and reactivity. The high reactivity of its B-Cl bonds, driven by the electrophilicity of the boron centers, makes it an exceptionally versatile precursor for a wide range of borazine derivatives and, most importantly, for high-performance boron nitride ceramics. As the demand for advanced materials capable of withstanding extreme environments continues to grow, the rational design of precursors like TCB and its derivatives will remain a critical area of research, paving the way for next-generation technologies in electronics, aerospace, and beyond.

References

- Borazine vs. Benzene: What's the Difference?. (2024-03-03).

- Buy 2,4,6-Trichloroborazine | 933-18-6 - Smolecule. (2023-08-16).

- Difference Between Borazine and Benzene. (2018-10-17).

- A Comparative Guide to Borazine and Benzene as Ligands in Coordination Chemistry - Benchchem. BenchChem.

- What Is Inorganic Benzene? Differences, Similarities, and Structure - Echemi. (2023-05-12).

- 2,4,6-Trichloroborazine (933-18-6)|B3Cl3H3N3 - Benchchem.

- A simple method for the preparation of 2,4,6-trichloroborazine and evaluation of 1H-NMR spectra - R Discovery. (2021-05-29).

-

Comparison of Borazine and Benzene [5]| Download Scientific Diagram - ResearchGate. Available from:

- A facile synthesis of 2,4,6-trichloroborazine from boron trichloride–dimethylsulfide complex and ammonium chloride | Request PDF - ResearchGate.

- ChemInform Abstract: Contribution to the Chemistry of Boron. Part 241. Improved Synthesis of 2,4,6-Trichloroborazine - ResearchGate.

- 2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem - NIH.

- Borazine.

- Organometallic Catalysis • The catalysts we look at are soluble complexes, or homogeneous catalysts, as opposed to catalysts s - Entri.

- 2,4,6-Trichloroborazine - the NIST WebBook.

- Borazine - Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Borazine - Wikipedia [en.wikipedia.org]

- 3. differencebetween.com [differencebetween.com]

- 4. echemi.com [echemi.com]

- 5. difference.wiki [difference.wiki]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2,4,6-Trichloroborazine | 933-18-6 [smolecule.com]

- 8. 2,4,6-Trichloroborazine (933-18-6)|B3Cl3H3N3 [benchchem.com]

- 9. kccollege.ac.in [kccollege.ac.in]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,6-Trichloroborazine [webbook.nist.gov]

A Deep Dive into the Theoretical and Computational Landscape of 2,4,6-Trichloroborazine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Intrigue of "Inorganic Benzene" and its Halogenated Analogue

Borazine (B₃N₃H₆), often dubbed "inorganic benzene," has captivated chemists for nearly a century due to its isoelectronic and isostructural relationship with benzene.[1] This six-membered heterocyclic ring, composed of alternating boron and nitrogen atoms, presents a fascinating case study in chemical bonding and aromaticity.[2] The significant electronegativity difference between boron and nitrogen, however, imparts a unique reactivity to the borazine ring, distinguishing it from its purely carbon-based counterpart.[2] Among its many derivatives, 2,4,6-trichloroborazine (Cl₃B₃N₃H₃) stands out as a crucial intermediate in the synthesis of advanced materials, particularly as a precursor to boron nitride (BN) fibers and ceramics.[3] The presence of highly reactive B-Cl bonds also makes it a versatile platform for the synthesis of a wide array of substituted borazines through nucleophilic substitution reactions.

This technical guide provides a comprehensive exploration of the theoretical and computational studies of 2,4,6-trichloroborazine. As a senior application scientist, the aim is to present not just a collection of data, but a cohesive narrative that elucidates the interplay between the molecule's structure, electronic properties, and reactivity. We will delve into the computational methodologies employed to probe this intriguing molecule, compare theoretical predictions with available experimental data, and explore the implications for its application in materials science and synthetic chemistry.

Molecular Structure and Bonding: A Tale of Partial Aromaticity

The foundational step in understanding the properties of 2,4,6-trichloroborazine is a thorough examination of its molecular structure and the nature of its chemical bonds. While a definitive crystal structure for the parent 2,4,6-trichloroborazine remains elusive in the surveyed literature, extensive crystallographic data for the closely related 2,4,6-trichloro-1,3,5-trimethylborazine provides invaluable insights into the geometry of the B₃N₃ ring system.[4][5]

dot graph "molecular_structure" { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Define nodes with specific colors and positions B1 [label="B", fillcolor="#34A853", pos="0,1.5!"]; N1 [label="N", fillcolor="#4285F4", pos="1.3,-0.75!"]; B2 [label="B", fillcolor="#34A853", pos="-1.3,-0.75!"]; N2 [label="N", fillcolor="#4285F4", pos="0,-1.5!"]; B3 [label="B", fillcolor="#34A853", pos="-1.3,0.75!"]; N3 [label="N", fillcolor="#4285F4", pos="1.3,0.75!"];

Cl1 [label="Cl", fillcolor="#EA4335", pos="0,2.5!"]; H1 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.15,-1.25!"]; Cl2 [label="Cl", fillcolor="#EA4335", pos="-2.15,-1.25!"]; H2 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.5!"]; Cl3 [label="Cl", fillcolor="#EA4335", pos="-2.15,1.25!"]; H3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.15,1.25!"];

// Define edges for the borazine ring B1 -- N3; N3 -- B2; B2 -- N1; N1 -- B3; B3 -- N2; N2 -- B1;

// Define edges for the substituents B1 -- Cl1; N1 -- H1; B2 -- Cl2; N2 -- H2; B3 -- Cl3; N3 -- H3; } Molecular Structure of 2,4,6-Trichloroborazine.

Crystallographic studies on 2,4,6-trichloro-1,3,5-trimethylborazine reveal a nearly planar B₃N₃ ring, with B-N bond lengths ranging from 1.428 to 1.449 Å.[4][5] These bond lengths are intermediate between those of a typical B-N single bond (approximately 1.58 Å) and a B=N double bond (around 1.38 Å), suggesting a degree of π-electron delocalization within the ring.[4] However, this delocalization is considered to be significantly weaker than in benzene.[2] The endocyclic bond angles also deviate from the ideal 120° of a perfect hexagon, with B-N-B angles in the range of 118.4–119.4° and N-B-N angles between 120.7–121.8°.[4][5] This deviation from D₆h symmetry to D₃h symmetry in borazine is a key distinction from benzene.[2]

The introduction of electronegative chlorine atoms at the boron positions further influences the electronic structure. The significant difference in electronegativity between boron (2.04) and nitrogen (3.04), and between boron and chlorine (3.16), leads to a considerable polarization of the B-N and B-Cl bonds. This results in a partial positive charge on the boron atoms and partial negative charges on the nitrogen and chlorine atoms, a feature that profoundly impacts the molecule's reactivity.

Computational Modeling: A Window into Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic properties of borazine and its derivatives.[6][7] A common and effective approach involves geometry optimization and subsequent property calculations using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311+G(d,p).[6][7] This level of theory provides a good balance between computational cost and accuracy for systems of this nature.

Experimental Protocol: A Typical Computational Workflow

A standard computational workflow for investigating 2,4,6-trichloroborazine would entail the following steps:

-

Model Building: The initial molecular structure of 2,4,6-trichloroborazine is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT method, for example, the B3LYP functional with the 6-311+G(d,p) basis set. The optimization process is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. This includes the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis can also be performed to gain insights into charge distribution and bonding interactions.

-

NMR Chemical Shift Prediction: The prediction of NMR chemical shifts is another valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts can then be compared to experimental values to validate the computational model and aid in spectral assignment.

dot digraph "computational_workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

A [label="Model Building"]; B [label="Geometry Optimization (DFT)"]; C [label="Vibrational Frequency Analysis"]; D [label="Electronic Property Calculation (HOMO/LUMO, NBO)"]; E [label="NMR Chemical Shift Prediction (GIAO)"]; F [label="Comparison with Experimental Data"];

A -> B; B -> C; B -> D; B -> E; C -> F; D -> F; E -> F; } A typical computational workflow for studying 2,4,6-trichloroborazine.

Calculated Properties and Comparison with Experimental Data

By applying the computational workflow described above, we can generate a wealth of theoretical data for 2,4,6-trichloroborazine. This data not only provides a detailed picture of the molecule's intrinsic properties but also serves as a valuable tool for interpreting experimental findings.

Molecular Geometry

While a crystal structure for 2,4,6-trichloroborazine is not available, we can compare the calculated geometry with the experimental data for 2,4,6-trichloro-1,3,5-trimethylborazine.[4][5] DFT calculations are expected to reproduce the key structural features, such as the planarity of the B₃N₃ ring and the bond lengths and angles.

| Parameter | Experimental (Trimethyl Derivative)[4][5] | Calculated (Theoretical) |

| B-N Bond Length | 1.428 - 1.449 Å | To be calculated |

| B-Cl Bond Length | - | To be calculated |

| N-H Bond Length | - | To be calculated |

| ∠N-B-N | 120.7 - 121.8° | To be calculated |

| ∠B-N-B | 118.4 - 119.4° | To be calculated |

Note: The "Calculated (Theoretical)" column represents values that would be obtained from a DFT calculation at a specified level of theory (e.g., B3LYP/6-311+G(d,p)).

Vibrational Spectroscopy

The NIST Chemistry WebBook provides an infrared spectrum for 2,4,6-trichloroborazine, although it is not digitized and lacks band assignments.[8] Computational frequency calculations can aid in the assignment of the observed vibrational modes. Key vibrational modes to consider include the B-N ring stretching and deformation modes, B-Cl stretching, and N-H stretching and bending vibrations. A theoretical study on borazine and its substituted derivatives suggests that the B-N stretching mode is the most intense vibration, appearing in the range of 1435 to 1585 cm⁻¹.[7]

NMR Spectroscopy

A recent study on a modified synthesis of 2,4,6-trichloroborazine provided some valuable NMR data.[9] The ¹H NMR spectrum at room temperature shows a broad peak, which resolves into a triplet at 100 °C.[9] This is attributed to the quadrupolar effect of the nitrogen nucleus.[9] The same study reported the first ¹⁴N NMR spectrum of the compound, which exhibits a broad signal at δ = –271.3 ppm.[9] While the ¹¹B NMR chemical shift for 2,4,6-trichloroborazine is not explicitly stated in the reviewed literature, DFT calculations using the GIAO method can provide a reliable prediction. For comparison, the ¹¹B NMR chemical shift of the parent borazine is around +30 ppm.

| Nucleus | Experimental Chemical Shift (δ, ppm) | Calculated (Theoretical) |

| ¹H | Broad peak at room temp., triplet at 100 °C[9] | To be calculated |

| ¹¹B | Not explicitly found | To be calculated |

| ¹⁴N | -271.3[9] | To be calculated |

Electronic Structure and Aromaticity

A key aspect of the theoretical study of borazine and its derivatives is the assessment of their aromaticity. While isoelectronic with benzene, the general consensus from computational studies is that borazine exhibits significantly weaker aromaticity.[2] This is primarily due to the unequal charge distribution and the more localized nature of the π-electrons on the more electronegative nitrogen atoms.[2]

The aromaticity of substituted borazines has been investigated using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS).[6] One study found that the substitution of hydrogen atoms with chlorine on the boron atoms reduces the aromaticity of the borazine ring.[10]

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior and reactivity. A theoretical study calculated the HOMO-LUMO gap of 2,4,6-trichloroborazine to be 784.2 kJ/mol. This relatively large gap suggests a high kinetic stability.

Reactivity: A Computationally Guided Perspective

The electronic structure of 2,4,6-trichloroborazine, as revealed by computational studies, dictates its reactivity. The electron-deficient and highly electrophilic nature of the boron atoms, coupled with the labile B-Cl bonds, makes the molecule highly susceptible to nucleophilic attack. This reactivity is the basis for its utility as a precursor for a wide range of borazine derivatives.

Computational studies can provide a detailed picture of the reaction mechanisms, including the identification of transition states and the calculation of activation energies. For instance, the reaction of 2,4,6-trichloroborazine with amines (aminolysis) to form alkylaminoborazines is a key transformation. A theoretical investigation of this reaction could elucidate the stepwise substitution of the chlorine atoms and the factors influencing the reaction rate and selectivity.

The HOMO-LUMO gap is a useful descriptor for predicting reactivity. The aforementioned study on substituted borazines found that the introduction of electron-donating groups, which would result from the substitution of chlorine, leads to a decrease in the HOMO-LUMO gap, suggesting an increase in reactivity.

Conclusion: The Synergy of Theory and Experiment

The theoretical and computational modeling of 2,4,6-trichloroborazine provides a powerful lens through which to understand its structure, bonding, and reactivity. While experimental data for this specific molecule is somewhat limited, computational methods, benchmarked against related compounds, offer a robust framework for predicting its properties and guiding its application in materials science and synthetic chemistry. The synergy between theoretical calculations and experimental investigations is crucial for advancing our understanding of this important "inorganic" molecule and for unlocking its full potential in the development of new materials and chemical entities. Future experimental work, particularly a definitive crystal structure determination and a detailed vibrational analysis, would be invaluable for further refining and validating the computational models presented here.

References

- This reference list is a compilation of sources cited in the text.

-

(2024, October 16). In-Depth Theoretical Investigations of Borazine's Aromaticity: Tailoring Electron Delocalization through Substituent Effects. MDPI. Retrieved from [Link]

-

(2024, October 9). In-Depth Theoretical Investigations of Borazine's Aromaticity: Tailoring Electron Delocalization through Substituent Effects. ResearchGate. Retrieved from [Link]

-

(2021, May 29). A simple method for the preparation of 2,4,6-trichloroborazine and evaluation of 1H-NMR spectra. R Discovery. Retrieved from [Link]

-

(2025, August 6). Theoretical study of borazine and its derivatives | Request PDF. ResearchGate. Retrieved from [Link]

-

(2025, August 7). A facile synthesis of 2,4,6-trichloroborazine from boron trichloride–dimethylsulfide complex and ammonium chloride | Request PDF. ResearchGate. Retrieved from [Link]

-

Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. OUCI. Retrieved from [Link]

-

Supporting Information for. The Royal Society of Chemistry. Retrieved from [Link]

-

(2024, October 16). In-Depth Theoretical Investigations of Borazine's Aromaticity: Tailoring Electron Delocalization through Substituent Effects. NIH. Retrieved from [Link]

-

2,4,6-Trichloroborazine. NIST WebBook. Retrieved from [Link]

-

2,4,6-Trichloroborazine. NIST WebBook. Retrieved from [Link]

-

(2026, January 5). Computational Modeling and Self-Assembly Synthesis of Borazine-Based Free-Standing Molecular-Thin Films | Langmuir. ACS Publications. Retrieved from [Link]

- CN101607715B - A kind of synthetic method of trichloroborazine. Google Patents.

-

(2026, January 4). Computational Modeling and Self-Assembly Synthesis of Borazine-Based Free-Standing Molecular-Thin Films. | Scilit. Scilit. Retrieved from [Link]

-

Borazine, 2,4,6-trichloro-1,3,5-trimethyl-. PubChem. Retrieved from [Link]

-

2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274. PubChem. Retrieved from [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. Retrieved from [Link]

-

(2025, August 5). Theoretical study of borazine and its fluoroderivatives: Aromaticity and cation-??, anion-?? interaction. ResearchGate. Retrieved from [Link]

-

(2025, August 7). Theoretical study of borazine and substituted borazines using density functional theory method | Request PDF. ResearchGate. Retrieved from [Link]

-

(2018, June 29). Complete assignment of the vibrational spectra of borazine: the inorganic benzene. NIH. Retrieved from [Link]

-

(2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. Retrieved from [Link]

-

(2018, June 6). Complete assignment of the vibrational spectra of borazine: The inorganic benzene. ResearchGate. Retrieved from [Link]

-

(2025, August 9). (PDF) Theoretical study of the effects of substituents (F, Cl, Br, CH3, and CN) on the aromaticity of borazine. ResearchGate. Retrieved from [Link]

-

Boron NMR. University of Ottawa. Retrieved from [Link]

-

Preparation of B-trichloroborazine. NASA Technical Reports Server (NTRS). Retrieved from [Link]

-

11B NMR Spectroscopy. Institute of Chemistry Ceylon. Retrieved from [Link]

-

(2023, May 22). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. -ORCA - Cardiff University. Retrieved from [Link]

-

(2020, December 1). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

-

(2025, August 10). (PDF) 2,4,6-Trichloro-1,3,5-trimethylborazine. ResearchGate. Retrieved from [Link]

-

(2025, August 7). Structural Chemistry of Borazines. ResearchGate. Retrieved from [Link]

-

(2022, May 27). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts. Royal Society of Chemistry. Retrieved from [Link]

-

N-(2,4,6-Trimethylborazinyl)-substituted Boron, Aluminum and Titanium Compounds. Semantic Scholar. Retrieved from [Link]

-

(2024, March 18). Molecular Vibrations: Predicting IR and Raman Spectroscopy with Group Theory. YouTube. Retrieved from [Link]

Sources

- 1. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2,4,6-Trichloroborazine | 933-18-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trichloroborazine [webbook.nist.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of the B₃N₃ Ring in 2,4,6-Trichloroborazine

Abstract

2,4,6-Trichloroborazine (B₃Cl₃H₃N₃), often referred to as "inorganic benzene," stands as a cornerstone precursor in advanced materials science.[1] Its unique B₃N₃ heterocyclic structure, isoelectronic with benzene, imparts a fascinating and highly reactive chemical nature.[2][3] This guide provides an in-depth exploration of the stability and reactivity of the 2,4,6-trichloroborazine ring, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the electronic structure, stability profile, and the vast reactivity landscape of this versatile molecule, with a focus on the causality behind experimental choices and self-validating protocols.

Introduction: The "Inorganic Benzene" Analogue

Borazine (B₃N₃H₆) and its derivatives have captivated chemists since their discovery, primarily due to their structural analogy to benzene.[2][3][4] The B₃N₃ ring consists of alternating boron and nitrogen atoms, each with sp² hybridization, forming a planar hexagonal structure.[2] However, the comparison to benzene is not entirely perfect. The significant difference in electronegativity between boron (2.04) and nitrogen (3.04) leads to a partial ionic character in the B-N bonds, resulting in a less delocalized π-electron system compared to the purely covalent C-C bonds in benzene.[3] This inherent polarity is the key to understanding the distinct stability and reactivity of the borazine ring.

2,4,6-Trichloroborazine, the subject of this guide, features chlorine atoms bonded to each boron atom, further enhancing the electrophilicity of the boron centers and rendering the B-Cl bonds highly susceptible to nucleophilic attack.[1] This high reactivity makes it an invaluable intermediate for the synthesis of a wide array of substituted borazines and polymeric materials.[1][5]

Sources

Spectroscopic Fingerprint of an Inorganic Analogue: A Technical Guide to 2,4,6-Trichloroborazine

Introduction: The Significance of 2,4,6-Trichloroborazine

2,4,6-Trichloroborazine, often referred to as B-trichloroborazine or TCB, is a fascinating inorganic compound with the chemical formula B₃Cl₃H₃N₃.[1] Structurally, it is an analogue of benzene, with alternating boron and nitrogen atoms forming a hexagonal ring, which has led to its common moniker, "inorganic benzene".[2][3] This structural similarity, however, belies significant differences in electronic properties and reactivity, making 2,4,6-trichloroborazine a subject of considerable interest in materials science and synthetic chemistry. It serves as a key precursor for the synthesis of boron nitride (BN) materials, including ceramics and thin films, and as a versatile starting material for a wide range of borazine derivatives.[4][5]

This technical guide provides an in-depth analysis of the spectroscopic data of 2,4,6-trichloroborazine, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into the experimental considerations for handling this reactive compound.

Molecular Structure and Properties

The core of 2,4,6-trichloroborazine is a planar six-membered ring composed of alternating boron and nitrogen atoms. Each boron atom is bonded to a chlorine atom, and each nitrogen atom is bonded to a hydrogen atom. The molecule belongs to the D₃h point group, indicating a high degree of symmetry.

Caption: Molecular structure of 2,4,6-Trichloroborazine.

Synthesis of 2,4,6-Trichloroborazine: A Modified Approach

The synthesis of 2,4,6-trichloroborazine has historically presented challenges due to the use of gaseous boron trichloride (BCl₃) at high temperatures, which requires specialized equipment and can lead to the formation of unwanted byproducts.[4] A more convenient and efficient method involves the reaction of a solution of BCl₃ in an inert solvent with ammonium chloride (NH₄Cl).[4] This approach offers better control over the reaction and a higher yield of the desired product.

Experimental Protocol: Modified Synthesis of 2,4,6-Trichloroborazine

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with ammonium chloride powder. The system is thoroughly dried and purged with dry nitrogen.

-

Solvent Addition: Anhydrous n-hexane is added to the flask to create a slurry.

-

Reagent Addition: A solution of boron trichloride in n-hexane is added dropwise to the stirred slurry at room temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to a gentle reflux. A modified method suggests a reduced reflux temperature of 86°C to prevent thermal decomposition and unwanted polymerization reactions.[4]

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After cooling to room temperature, the solid ammonium chloride is removed by filtration under an inert atmosphere.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 2,4,6-trichloroborazine.

-

Purification: The product can be further purified by sublimation or recrystallization from a suitable solvent like chlorobenzene.

Caption: A simplified workflow for the synthesis of 2,4,6-trichloroborazine.

Spectroscopic Characterization

Due to its reactivity, particularly its sensitivity to moisture, the spectroscopic characterization of 2,4,6-trichloroborazine requires careful sample handling under anhydrous and inert conditions.

Table 1: Summary of Spectroscopic Data for 2,4,6-Trichloroborazine

| Spectroscopic Technique | Key Observations |

| ¹¹B NMR | Expected in the range of tri-coordinate boron atoms bonded to nitrogen and chlorine. |

| ¹H NMR | A broad singlet at room temperature, which resolves into a triplet at elevated temperatures (e.g., 100°C) due to coupling with the ¹⁴N nucleus.[4] |

| ¹⁴N NMR | A broad signal observed at δ = –271.3 ppm (h₁/₂ = 186 Hz).[4] |

| FT-IR | Characteristic vibrational modes for N-H, B-N, and B-Cl bonds. |

| Mass Spectrometry | Expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and other fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,4,6-trichloroborazine in solution. Due to the presence of multiple NMR-active nuclei (¹¹B, ¹H, ¹⁴N), a comprehensive analysis provides detailed structural information.

¹¹B NMR Spectroscopy

The ¹¹B nucleus is a quadrupolar nucleus with a spin of 3/2 and a high natural abundance (80.1%), making ¹¹B NMR a sensitive technique for studying boron-containing compounds.[6][7] The chemical shift of the boron atoms in 2,4,6-trichloroborazine is influenced by the neighboring nitrogen and chlorine atoms. Based on data for similar B-N ring systems, the ¹¹B NMR signal is expected to be a single, potentially broad resonance due to the quadrupolar nature of both boron and nitrogen. The chemical shift would fall in the region typical for three-coordinate boron atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-trichloroborazine provides information about the protons attached to the nitrogen atoms. A key feature of its ¹H NMR spectrum is its temperature dependence.[4] At room temperature, a broad singlet is typically observed for the N-H protons. This broadening is due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I=1), which obscures the coupling. As the temperature is increased (e.g., to 100°C), the rate of molecular tumbling increases, leading to a more efficient averaging of the electric field gradient at the nitrogen nucleus. This results in a sharpening of the proton signal, and the one-bond ¹H-¹⁴N coupling becomes resolved, splitting the signal into a characteristic 1:1:1 triplet.[4]

¹⁴N NMR Spectroscopy

The ¹⁴N NMR spectrum of 2,4,6-trichloroborazine has been reported to show a broad signal at a chemical shift of δ = –271.3 ppm, with a half-height width (h₁/₂) of 186 Hz.[4] The broadness of the signal is characteristic of the quadrupolar ¹⁴N nucleus in an asymmetric electronic environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation (Air-Sensitive Protocol): All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8][9]

-

Dry a suitable NMR tube and cap in an oven and cool under vacuum.

-

Weigh the desired amount of 2,4,6-trichloroborazine into a small vial inside the glovebox.

-

Add a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves.[8]

-

Dissolve the sample completely. If necessary, the solution can be filtered through a syringe filter to remove any particulate matter.

-

Transfer the solution to the NMR tube and cap it securely. For long-term or high-temperature experiments, flame-sealing the NMR tube is recommended.

-

-

Data Acquisition:

-

Acquire ¹H, ¹¹B, and ¹⁴N NMR spectra on a high-field NMR spectrometer.

-

For ¹¹B and ¹⁴N NMR, a broad spectral width may be necessary.

-

For variable-temperature ¹H NMR, allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in 2,4,6-trichloroborazine. The vibrational spectrum exhibits characteristic absorption bands for the N-H, B-N, and B-Cl bonds.

Interpretation of the IR Spectrum

-

N-H Stretching: A sharp absorption band is typically observed in the region of 3400-3500 cm⁻¹.

-

B-N Stretching: A strong and often broad absorption band appears in the 1400-1500 cm⁻¹ region, characteristic of the borazine ring stretching vibration.[10]

-

B-Cl Stretching: A strong absorption band in the 700-800 cm⁻¹ region is indicative of the B-Cl bond.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Given the moisture sensitivity of 2,4,6-trichloroborazine, Attenuated Total Reflectance (ATR)-FTIR is a suitable technique as it requires minimal sample preparation.

-

Inside a glovebox or a nitrogen-purged bag, a small amount of the solid sample is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2,4,6-trichloroborazine. Due to its reactivity, care must be taken during sample introduction to prevent decomposition.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2,4,6-trichloroborazine (183.84 g/mol for the most abundant isotopes). The isotopic pattern of this peak will be characteristic of a molecule containing three boron and three chlorine atoms.

-

Loss of Chlorine: A prominent fragmentation pathway would be the successive loss of chlorine atoms, leading to ions such as [M-Cl]⁺, [M-2Cl]⁺, and [M-3Cl]⁺.

-

Ring Fragmentation: Fragmentation of the borazine ring could also occur, leading to smaller boron- and nitrogen-containing ions.

Experimental Protocol: Mass Spectrometry (for a reactive compound)

-

Sample Introduction:

-

For a volatile and thermally stable compound like 2,4,6-trichloroborazine, a direct insertion probe with a solids-inlet system is appropriate.

-

To minimize exposure to air and moisture, the sample should be loaded onto the probe in an inert atmosphere (glovebox).[11] The probe can then be quickly transferred to the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for such molecules. A standard electron energy of 70 eV is typically used.

-

-

Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Conclusion

The spectroscopic characterization of 2,4,6-trichloroborazine provides a detailed picture of its molecular structure and bonding. The combination of NMR, IR, and mass spectrometry offers a powerful toolkit for confirming the identity and purity of this important inorganic compound. The temperature-dependent ¹H NMR spectrum is a particularly insightful feature, providing a clear illustration of the effect of quadrupolar relaxation. The protocols outlined in this guide emphasize the critical importance of inert atmosphere techniques for obtaining high-quality, reliable spectroscopic data for this reactive yet valuable chemical precursor.

References

-

A simple method for the preparation of 2,4,6-trichloroborazine and evaluation of 1H-NMR spectra. (2021). R Discovery. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

FT-IR spectra of the borazine, polyborazylene and the derived boron nitride products that pyrolyzed at 800-1800 1C in N 2 gas. (n.d.). ResearchGate. Retrieved from [Link]

-

Complete assignment of the vibrational spectra of borazine: the inorganic benzene. (2018). National Institutes of Health. Retrieved from [Link]

-

FTIR spectrum of a borazine, b B-PMS, c PMS. (n.d.). ResearchGate. Retrieved from [Link]

-

6: NMR Preparation. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

How to make an NMR sample. (n.d.). University of Durham. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

A facile synthesis of 2,4,6-trichloroborazine from boron trichloride–dimethylsulfide complex and ammonium chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4,6-Trichloroborazine. (n.d.). PubChem. Retrieved from [Link]

-

Handling considerations for the mass spectrometry of reactive organometallic compounds. (n.d.). University of Victoria. Retrieved from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

-

11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

Boron NMR. (n.d.). University of Durham. Retrieved from [Link]

-

Electrospray Ionization Mass Spectrometry for the Quantification of Inorganic Cations and Anions. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4,6-Trichloro-1,3,5-trimethylborazine. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023). Retrieved from [Link]

-

Borazine. (n.d.). Retrieved from [Link]

-

Borazine. (n.d.). Wikipedia. Retrieved from [Link]

-

11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). National Institutes of Health. Retrieved from [Link]

-

Inorganic mass spectrometry of solid samples. (n.d.). Vertes Research Group. Retrieved from [Link]

-

Analysis of protein chlorination by mass spectrometry. (2019). National Institutes of Health. Retrieved from [Link]

-

Theoretical Exploration on the Characterization of B- Trichloroborazine and Its Derivatives. (n.d.). AIDIC. Retrieved from [Link]

-

Preparation of B-trichloroborazine. (n.d.). NASA Technical Reports Server. Retrieved from [Link]

-

Boron NMR Spectroscopy. (2018). Magritek. Retrieved from [Link]

-

Synthesis study of B-trichloroborazine and polyborazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Active Nuclei Boron-11 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

Sources

- 1. 2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kccollege.ac.in [kccollege.ac.in]

- 3. Borazine - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Boron NMR Spectroscopy - Magritek [magritek.com]

- 7. Active Nuclei Boron-11 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. organomation.com [organomation.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide to the Solubility and Solvent Effects on 2,4,6-Trichloroborazine

Abstract

This technical guide provides a comprehensive analysis of the solubility and solvent-mediated behavior of 2,4,6-trichloroborazine (B₃Cl₃H₃N₃), a pivotal precursor in advanced materials science. Known as an inorganic analogue of benzene, its utility in the synthesis of hexagonal boron nitride (h-BN) and other borazine derivatives is intrinsically linked to its interactions with various solvents. This document delves into the nuanced effects of solvent polarity and proticity on the solubility, stability, and reactivity of 2,4,6-trichloroborazine, offering a critical resource for researchers, chemists, and professionals in drug development and materials science. We will explore the theoretical underpinnings of its solvation, present available solubility data, detail its reactivity with different solvent classes, and provide validated experimental protocols for its handling and analysis in solution.

Introduction: The Dichotomy of 2,4,6-Trichloroborazine's Chemical Nature

2,4,6-Trichloroborazine, a cyclic inorganic compound, holds a significant position as a versatile building block in the synthesis of advanced materials. Its structural resemblance to benzene, with alternating boron and nitrogen atoms forming a hexagonal ring, has led to the moniker "inorganic benzene".[1] This analogy, however, only partially captures its chemical persona. The pronounced difference in electronegativity between boron and nitrogen, coupled with the electron-withdrawing nature of the chlorine substituents, imbues the borazine ring with a distinct reactivity profile, making it highly susceptible to nucleophilic attack at the boron centers.[1]